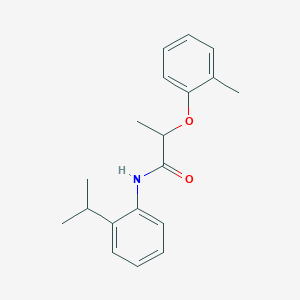
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide (IPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPP is a member of the class of compounds known as selective androgen receptor modulators (SARMs), which are compounds that selectively bind to androgen receptors in the body.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research for N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide is in the treatment of muscle wasting and bone loss associated with aging and chronic disease. N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has been shown to increase muscle mass and bone density in animal models without the negative side effects associated with traditional androgen therapy.
Wirkmechanismus
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide works by selectively binding to androgen receptors in the body, which are proteins that are responsible for the biological effects of androgens such as testosterone. By binding to these receptors, N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide can stimulate the growth of muscle tissue and increase bone density. Unlike traditional androgen therapy, N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide does not cause the negative side effects associated with increased levels of testosterone, such as prostate enlargement and hair loss.
Biochemical and Physiological Effects
In addition to its effects on muscle and bone tissue, N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has also been shown to have other biochemical and physiological effects. N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has been shown to increase insulin sensitivity and improve glucose metabolism, which may have potential applications in the treatment of diabetes. N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide for lab experiments is its selectivity for androgen receptors, which allows for more targeted research into the effects of androgens on muscle and bone tissue. However, one limitation of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide is its relatively short half-life, which may make it difficult to study its long-term effects in animal models.
Zukünftige Richtungen
There are several areas of future research for N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide. One area of research is in the development of new SARMs with improved selectivity and potency. Another area of research is in the potential applications of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide in the treatment of diabetes and neurodegenerative diseases. Additionally, more research is needed to fully understand the long-term effects of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide on muscle and bone tissue in animal models.
Synthesemethoden
The synthesis of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide involves the reaction of 2-isopropylphenylamine with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide as a white solid with a melting point of 89-90°C. The purity of N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
Produktname |
N-(2-isopropylphenyl)-2-(2-methylphenoxy)propanamide |
|---|---|
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-(2-methylphenoxy)-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C19H23NO2/c1-13(2)16-10-6-7-11-17(16)20-19(21)15(4)22-18-12-8-5-9-14(18)3/h5-13,15H,1-4H3,(H,20,21) |
InChI-Schlüssel |
QHLOQYLVURJYEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC=C2C(C)C |
Kanonische SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC=C2C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(4-bromophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267914.png)
![10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267915.png)
![methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267919.png)
![10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267921.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267930.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267943.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)
![8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267948.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)